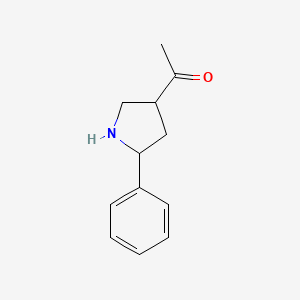

1-(5-Phenylpyrrolidin-3-YL)ethanone

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(5-phenylpyrrolidin-3-yl)ethanone |

InChI |

InChI=1S/C12H15NO/c1-9(14)11-7-12(13-8-11)10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3 |

InChI Key |

UZZUTAXAJMAMBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(NC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Investigations of 1 5 Phenylpyrrolidin 3 Yl Ethanone

Chirality and Stereoisomerism in Pyrrolidine (B122466) Systems

Pyrrolidine rings, particularly when substituted, are common structural motifs in a vast array of biologically active compounds and natural products. The stereochemical configuration of these rings is paramount to their function.

1-(5-Phenylpyrrolidin-3-yl)ethanone possesses two stereogenic centers, which are carbon atoms bonded to four different substituent groups. youtube.comkhanacademy.org These are located at the C3 and C5 positions of the pyrrolidine ring.

C3: This carbon is attached to a hydrogen atom, an acetyl group (-COCH3), and two different parts of the pyrrolidine ring.

C5: This carbon is bonded to a hydrogen atom, a phenyl group (-C6H5), the nitrogen atom of the ring, and the C4 carbon of the ring.

The presence of 'n' number of chiral centers in a molecule can lead to a maximum of 2^n stereoisomers. pressbooks.pubyoutube.com Therefore, for 1-(5-phenylpyrrolidin-3-yl)ethanone with its two chiral centers, a maximum of four stereoisomers is possible.

The four possible stereoisomers of 1-(5-phenylpyrrolidin-3-yl)ethanone exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. youtube.commasterorganicchemistry.com

The relationships between the stereoisomers can be described as follows:

(3R, 5R) and (3S, 5S): This pair constitutes enantiomers.

(3R, 5S) and (3S, 5R): This pair also forms enantiomers.

The relationship between (3R, 5R) and (3R, 5S) is diastereomeric. Similarly, (3R, 5R) and (3S, 5R) are diastereomers. libretexts.org

Each diastereomer will have distinct physical properties, such as melting points, boiling points, and solubility, whereas enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light.

Table 1: Possible Stereoisomers of 1-(5-Phenylpyrrolidin-3-yl)ethanone

| Configuration | Relationship to (3R, 5R) |

| (3R, 5R) | Identical |

| (3S, 5S) | Enantiomer |

| (3R, 5S) | Diastereomer |

| (3S, 5R) | Diastereomer |

Stereoselective Synthesis Strategies for 1-(5-Phenylpyrrolidin-3-yl)ethanone Isomers

The synthesis of specific stereoisomers of 1-(5-phenylpyrrolidin-3-yl)ethanone requires stereoselective methods that control the formation of the chiral centers.

Diastereoselective synthesis aims to produce a specific diastereomer in higher yield than others. A common strategy involves 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes. scholaris.caacs.org While these reactions are powerful for constructing the pyrrolidine ring, they can often lead to mixtures of endo and exo products, which are diastereomers. scholaris.ca To achieve high diastereoselectivity, researchers often employ substrates with specific functional groups or conformational constraints that favor the formation of one diastereomer over the other. scholaris.ca For instance, the use of chiral auxiliaries or specific catalysts can influence the approach of the reactants, leading to a preferred stereochemical outcome. acs.org

One-pot cascade reactions, such as a nitro-Mannich/hydroamination sequence, have been developed for the diastereoselective synthesis of substituted pyrrolidines. rsc.orgrsc.org These methods can generate multiple stereocenters in a single synthetic operation with good to excellent diastereoselectivity. rsc.orgrsc.org

Enantioselective synthesis focuses on producing a single enantiomer. This is often achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. Chiral phosphoric acids have been used as catalysts in the enantioselective intramolecular aza-Michael cyclization to produce enantioenriched pyrrolidines. whiterose.ac.uk

Another approach is the use of chiral starting materials, also known as the chiral pool strategy. For example, starting from an enantiopure amino acid can set the stereochemistry of one of the chiral centers, which can then direct the stereochemistry of the second center during ring formation.

Rhodium-catalyzed asymmetric arylation of aliphatic N-tosylaldimines is another powerful method for the enantioselective synthesis of chiral 2-aryl pyrrolidines. organic-chemistry.org

The stereochemical outcome of a reaction can be highly sensitive to the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants can all play a crucial role in determining the stereoselectivity.

For example, in the synthesis of spirocyclic pyrrolidines, the choice of catalyst and solvent was found to influence the yield and regioselectivity, although the stereospecificity of the reaction was primarily dictated by the relative stereochemistry of the starting materials. rsc.org In some cases, the presence of a Lewis acid can promote the formation of a cycloadduct with opposite stereochemistry compared to the uncatalyzed reaction. acs.org

The three-dimensional pore structure of heterogeneous catalysts like zeolites can also exert a regulating effect on stereoselectivity in the synthesis of pyrrolidine-containing compounds. mdpi.com

Table 2: Factors Influencing Stereoselectivity in Pyrrolidine Synthesis

| Factor | Influence | Example |

| Catalyst | Can induce chirality and favor the formation of one stereoisomer. | Chiral phosphoric acids in aza-Michael cyclizations. whiterose.ac.uk |

| Solvent | Can affect the transition state energy and influence product ratios. rsc.org | The product selectivity was not significantly influenced by the nature of the solvents in a particular synthesis of spirocyclic pyrrolidines. rsc.org |

| Temperature | Can impact the kinetic versus thermodynamic control of a reaction. | Reducing the reaction temperature in an asymmetric 'clip-cycle' synthesis did not significantly affect the enantioselectivity. whiterose.ac.uk |

| Substrate | The inherent chirality or steric bulk of the starting materials can direct the stereochemical outcome. scholaris.ca | Functional groups or conformational restrictions can bias the diastereoselectivity of cycloaddition reactions. scholaris.ca |

Chiral Resolution and Separation Techniques

The separation of the enantiomeric and diastereomeric pairs of 1-(5-phenylpyrrolidin-3-yl)ethanone is essential for studying the properties of each individual stereoisomer. This is typically achieved through chiral resolution techniques, which can be broadly categorized into chromatographic methods and diastereomeric salt formation.

Chromatographic Resolution Methods

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful technique for the analytical and preparative separation of stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For a compound like 1-(5-phenylpyrrolidin-3-yl)ethanone, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. The specific conditions, including the exact composition of the mobile phase, flow rate, and column temperature, would need to be empirically determined.

Table 1: Potential Chiral HPLC Parameters for Resolution of 1-(5-Phenylpyrrolidin-3-YL)ethanone Stereoisomers

| Parameter | Potential Value/Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | n-Hexane/Isopropanol or n-Hexane/Ethanol with a basic or acidic additive |

| Detection | UV at a wavelength corresponding to the absorbance of the phenyl or ketone group |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is another widely used method for separating enantiomers of basic compounds like 1-(5-phenylpyrrolidin-3-yl)ethanone. This technique involves reacting the racemic mixture of the amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.

These differing solubilities allow for their separation by fractional crystallization. Once a diastereomeric salt is isolated in pure form, the corresponding enantiomer of the original compound can be recovered by treatment with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of resolving agent and solvent system is critical for successful separation and is often determined through empirical screening.

Detailed experimental protocols for the diastereomeric salt resolution of 1-(5-phenylpyrrolidin-3-yl)ethanone have not been found in the reviewed scientific literature. The general procedure would involve dissolving the racemic base and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, followed by filtration and purification.

Stereochemical Analysis and Characterization

Once the stereoisomers of 1-(5-phenylpyrrolidin-3-yl)ethanone are separated, their absolute and relative configurations must be determined. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

X-ray Crystallographic Analysis for Absolute Configuration

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

To determine the absolute configuration, the molecule is often crystallized as a salt with a chiral counter-ion of a known absolute configuration. The known configuration of the counter-ion serves as an internal reference. Anomalous dispersion effects are then used to unambiguously assign the absolute stereochemistry of the chiral centers in the target molecule.

As of the latest literature search, no publicly available crystal structures for any of the stereoisomers of 1-(5-phenylpyrrolidin-3-yl)ethanone or their salts have been reported. The generation of a high-quality single crystal suitable for X-ray diffraction would be a prerequisite for this analysis.

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques like 2D NMR and the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the relative stereochemistry of a molecule in solution.

For 1-(5-phenylpyrrolidin-3-yl)ethanone, proton-proton coupling constants (J-values) obtained from a high-resolution 1H NMR spectrum can provide information about the dihedral angles between adjacent protons on the pyrrolidine ring, helping to distinguish between cis and trans diastereomers.

NOE experiments are particularly useful for determining spatial proximity between protons. An NOE is observed between two protons if they are close in space, regardless of whether they are connected through chemical bonds. For example, in a cis-diastereomer of 1-(5-phenylpyrrolidin-3-yl)ethanone, an NOE would be expected between the proton at C3 and the protons of the phenyl group at C5, whereas in the trans-diastereomer, this interaction would be absent or significantly weaker.

While these NMR techniques are standard for stereochemical assignment, specific NOE studies or detailed 2D NMR analyses for 1-(5-phenylpyrrolidin-3-yl)ethanone are not documented in the available scientific literature.

Table 2: Expected NOE Correlations for Stereochemical Assignment of 1-(5-Phenylpyrrolidin-3-YL)ethanone

| Stereoisomer | Expected Key NOE Correlation |

| cis-(3,5)-isomer | Between the proton at C3 and the protons of the phenyl group at C5 |

| trans-(3,5)-isomer | Absence or weak NOE between the proton at C3 and the protons of the phenyl group at C5 |

Optical Rotation Studies

Chiral molecules have the ability to rotate the plane of plane-polarized light, a property known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength of light). The specific rotation, [α], is a fundamental physical constant for a chiral compound.

Once the enantiomers of 1-(5-phenylpyrrolidin-3-yl)ethanone are separated, their specific rotations would be measured using a polarimeter. Enantiomers will have equal and opposite specific rotation values. For example, if the (3R,5S) enantiomer has a specific rotation of +X°, the (3S,5R) enantiomer will have a specific rotation of -X°.

The specific optical rotation values for the enantiomers of 1-(5-phenylpyrrolidin-3-yl)ethanone have not been reported in the surveyed literature. This data would be a crucial part of the full characterization of the individual stereoisomers.

Spectroscopic and Analytical Characterization of 1 5 Phenylpyrrolidin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Constants)

A ¹H NMR spectrum for 1-(5-Phenylpyrrolidin-3-YL)ethanone would be expected to show distinct signals for the protons in the phenyl and pyrrolidine (B122466) rings, as well as the acetyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling constants (J) would reveal connectivity between neighboring protons. For instance, the protons on the phenyl group would likely appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their various connectivities and stereochemical relationships.

¹³C NMR Spectral Analysis (Chemical Shifts)

The ¹³C NMR spectrum would provide a peak for each unique carbon atom in 1-(5-Phenylpyrrolidin-3-YL)ethanone. The chemical shifts would be indicative of the carbon's hybridization and the nature of its attached atoms. For example, the carbonyl carbon of the acetyl group would be expected to appear significantly downfield (around 190-210 ppm). The carbons of the phenyl ring would resonate in the aromatic region (approximately 110-150 ppm), while the pyrrolidine ring carbons would appear in the aliphatic region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the three-dimensional structure of a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of protons within the pyrrolidine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the acetyl group to the pyrrolidine ring and the phenyl group to its attachment point on the pyrrolidine.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This technique would be particularly important for determining the stereochemistry of the substituents on the pyrrolidine ring, for instance, the relative orientation of the phenyl group and the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would provide a highly accurate mass measurement of the molecular ion of 1-(5-Phenylpyrrolidin-3-YL)ethanone. This precise mass allows for the unambiguous determination of its molecular formula by distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 1-(5-Phenylpyrrolidin-3-YL)ethanone. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. The resulting mass spectrum would show a prominent peak corresponding to this ion, confirming the molecular weight of the compound. Further fragmentation of this ion (MS/MS) could provide valuable structural information.

Fragmentation Patterns for Structural Insights

Mass spectrometry provides critical information for the structural elucidation of 1-(5-Phenylpyrrolidin-3-YL)ethanone by analyzing its fragmentation patterns. Upon ionization, the molecular ion [M]•+ would be observed, and its subsequent fragmentation can reveal key structural motifs.

The fragmentation of the pyrrolidine ring is a principal feature. The cleavage of the C-C bond adjacent to the nitrogen atom, known as α-cleavage, is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would result in the loss of an ethyl group or a phenyl group from the pyrrolidine ring, leading to characteristic fragment ions. The presence of the phenyl group would likely lead to a stable tropylium (B1234903) ion (m/z 91) through rearrangement, a common feature in the mass spectra of aromatic compounds. libretexts.org

The ethanone (B97240) group also dictates specific fragmentation pathways. Cleavage of the bond between the carbonyl group and the pyrrolidine ring would generate an acylium ion, [CH3CO]+, with an m/z of 43. libretexts.org This is a very common and diagnostically significant fragment for methyl ketones. libretexts.orgmiamioh.edu Another possibility is the loss of the acetyl group (M-43) to give a fragment corresponding to the 5-phenylpyrrolidin-3-yl cation.

Furthermore, the McLafferty rearrangement is a possibility if there are abstractable gamma-hydrogens relative to the carbonyl group. miamioh.eduslideshare.net However, in the case of 1-(5-Phenylpyrrolidin-3-YL)ethanone, this rearrangement is less likely to be a primary fragmentation pathway due to the cyclic nature of the pyrrolidine ring and the position of the ethanone substituent.

A high-resolution mass spectrometer would allow for the determination of the exact masses of the fragments, enabling the confirmation of their elemental composition and further solidifying the structural assignment. docbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1-(5-Phenylpyrrolidin-3-YL)ethanone, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the pyrrolidine ring and the ethanone group.

Characteristic Vibrational Frequencies of Pyrrolidine Ring

The pyrrolidine ring, a saturated five-membered heterocycle, has several characteristic vibrational modes.

N-H Stretching: Since the pyrrolidine in this compound is secondary (substituted at the nitrogen), there will be no N-H stretching vibration, which typically appears as a broad band in the range of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds on the pyrrolidine ring would appear in the region of 2850-3000 cm⁻¹. researchgate.netlibretexts.org These are typical for sp³ hybridized carbons. pressbooks.pub

C-N Stretching: The C-N stretching vibration of the pyrrolidine ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. This absorption can sometimes be weak and may overlap with other peaks.

CH₂ Bending (Scissoring): The scissoring vibration of the CH₂ groups in the pyrrolidine ring typically occurs around 1450 cm⁻¹. researchgate.net

Ring Vibrations: The pyrrolidine ring itself will have various skeletal vibrations (ring stretching and deformation modes) that contribute to the complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). nih.gov These vibrations are characteristic of the molecule as a whole. pressbooks.pub

The presence of the phenyl substituent on the pyrrolidine ring will also introduce characteristic absorptions for the aromatic ring, including C-H stretching above 3000 cm⁻¹, and C=C stretching bands around 1600 and 1450-1500 cm⁻¹. pressbooks.pub

Characteristic Vibrational Frequencies of Ethanone Group

The ethanone group (-COCH₃) has a very distinct and strong absorption in the IR spectrum.

C=O Stretching: The most prominent feature of the ethanone group is the strong, sharp absorption band due to the carbonyl (C=O) stretching vibration. For a saturated ketone, this peak is typically observed in the range of 1705-1725 cm⁻¹. utdallas.edulibretexts.org Its high intensity is due to the large change in dipole moment during the vibration. utdallas.edu

C-H Stretching and Bending of the Methyl Group: The methyl group of the ethanone moiety will exhibit symmetric and asymmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively. It will also show characteristic bending vibrations, with a symmetric deformation (umbrella mode) around 1370-1350 cm⁻¹ and an asymmetric deformation around 1450 cm⁻¹.

The combination of these characteristic frequencies provides a unique spectral fingerprint for 1-(5-Phenylpyrrolidin-3-YL)ethanone, allowing for its identification and the confirmation of its key functional groups.

Table 1: Predicted IR Absorption Frequencies for 1-(5-Phenylpyrrolidin-3-YL)ethanone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ethanone | C=O Stretch | 1705 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic Ring | C=C Stretch | ~1600 and 1450-1500 | Medium to Weak |

| Pyrrolidine & Ethanone | C-H (sp³) Stretch | 2850 - 3000 | Medium to Strong |

| Pyrrolidine | CH₂ Bend | ~1450 | Medium |

| Ethanone | CH₃ Bend | ~1370 | Medium |

| Pyrrolidine | C-N Stretch | 1020 - 1250 | Medium to Weak |

Analytical Method Development and Validation

The development and validation of analytical methods are crucial for the quantification and quality control of 1-(5-Phenylpyrrolidin-3-YL)ethanone in various matrices. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose. acs.org

Chromatographic Methods Development (e.g., HPLC, GC)

The choice between HPLC and GC depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. Given that 1-(5-Phenylpyrrolidin-3-YL)ethanone is a moderately polar compound, both techniques could potentially be suitable.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of pharmaceutical compounds. tpcj.orgpharmasalmanac.com For 1-(5-Phenylpyrrolidin-3-YL)ethanone, a reversed-phase HPLC method would likely be the most appropriate approach.

Stationary Phase: A C18 or C8 column would be a good starting point, as these are effective for separating moderately polar compounds.

Mobile Phase: A mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used as the mobile phase. pharmaknowledgeforum.com The exact composition would be optimized to achieve good resolution and a reasonable retention time. Given the basic nature of the pyrrolidine nitrogen, an acidic mobile phase might be necessary to ensure good peak shape by protonating the nitrogen. pharmaknowledgeforum.com Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is a common additive for this purpose. wikipedia.org

Detection: A UV detector would be suitable, as the phenyl and ethanone groups contain chromophores. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity.

Gas Chromatography (GC):

If the compound is sufficiently volatile and thermally stable, GC can be an excellent alternative, offering high resolution and sensitivity.

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-polysiloxane, would be appropriate.

Injector and Detector: A split/splitless injector would be used for sample introduction, and a flame ionization detector (FID) would provide good sensitivity for this organic compound. For structural confirmation, a mass spectrometer (MS) could be used as the detector (GC-MS). researchgate.net

Temperature Program: A temperature gradient would be developed to ensure the elution of the compound as a sharp peak in a reasonable time.

The development of a robust chromatographic method can follow either a minimal or an enhanced approach.

Minimal Approach:

This strategy involves a more traditional, one-factor-at-a-time (OFAT) approach to method development. jocpr.com

Information Gathering: Collect all available information about the analyte's physicochemical properties (pKa, solubility, UV spectrum). jocpr.com

Initial Conditions: Select an initial set of conditions based on experience and literature data for similar compounds. For HPLC, this would involve choosing a column, a mobile phase composition, and a flow rate. pharmaknowledgeforum.com

Optimization: Adjust one parameter at a time (e.g., mobile phase composition, pH, temperature) to improve separation, peak shape, and analysis time. pharmaknowledgeforum.com

System Suitability: Once a satisfactory separation is achieved, system suitability tests are performed to ensure the method's performance.

Enhanced Approach (Quality by Design - QbD):

The enhanced approach, often guided by QbD principles, is a more systematic and robust strategy for method development. thermofisher.com

Analytical Target Profile (ATP): Define the goals of the analytical method, including the required accuracy, precision, and sensitivity. jocpr.com

Critical Quality Attributes (CQAs): Identify the critical attributes of the analytical method that must be controlled to meet the ATP.

Risk Assessment: Identify the factors that could potentially impact the CQAs.

Method Scouting/Screening: Systematically screen a wide range of conditions (e.g., different columns, mobile phases, pH values) to identify the most promising starting point. thermofisher.com

Method Optimization: Use statistical Design of Experiments (DoE) to systematically investigate the effects of multiple parameters and their interactions on the separation. This allows for the definition of a "design space" where the method is robust.

Method Validation: Perform a full validation of the optimized method to demonstrate its suitability for the intended purpose.

Table 2: Comparison of Method Development Approaches

| Feature | Minimal Approach | Enhanced Approach (QbD) |

| Strategy | One-Factor-at-a-Time (OFAT) | Systematic, Multifactorial |

| Foundation | Experience and trial-and-error | Scientific understanding and risk assessment |

| Optimization | Iterative, manual adjustments | Design of Experiments (DoE) |

| Outcome | A single set of operating conditions | A defined "design space" |

| Robustness | May be less robust to small variations | Inherently more robust |

| Regulatory | Traditional | Preferred by regulatory agencies |

Stationary and Mobile Phase Optimization

The separation of 1-(5-phenylpyrrolidin-3-yl)ethanone and its related impurities requires careful optimization of the chromatographic conditions, particularly the stationary and mobile phases. Due to the compound's polarity and the presence of a basic nitrogen atom, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique.

The selection of the stationary phase is critical. A C18 column is often the first choice due to its versatility and hydrophobicity. However, for a polar compound like 1-(5-phenylpyrrolidin-3-yl)ethanone, a column with a polar end-capping or an embedded polar group may provide better peak shape and retention. The mobile phase composition is equally important. A typical mobile phase would consist of an aqueous buffer and an organic modifier. The buffer, usually phosphate (B84403) or acetate, helps to control the pH and minimize peak tailing of the basic pyrrolidine ring. The organic modifier, such as acetonitrile or methanol, is used to adjust the retention time and resolution.

A systematic approach to optimization involves varying the mobile phase composition, pH, and column temperature. For instance, a gradient elution method, where the proportion of the organic modifier is increased during the run, is often employed to achieve a good separation of compounds with a wide range of polarities.

Below is an illustrative table of optimized HPLC conditions for the analysis of 1-(5-Phenylpyrrolidin-3-YL)ethanone.

| Parameter | Condition |

| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

Derivatization Strategies for Enhanced Detection and Separation

In some cases, derivatization of the analyte can be employed to enhance its detectability or improve its chromatographic properties. For 1-(5-phenylpyrrolidin-3-yl)ethanone, derivatization could be particularly useful for gas chromatography (GC) analysis or to introduce a chromophore for more sensitive UV detection in HPLC.

One common derivatization strategy for compounds containing a secondary amine, such as the pyrrolidine ring in 1-(5-phenylpyrrolidin-3-yl)ethanone, is acylation. Reagents like trifluoroacetic anhydride (B1165640) can be used to introduce a trifluoroacetyl group, which increases the volatility of the compound for GC analysis.

For HPLC, derivatization can be used to attach a strongly UV-absorbing or fluorescent tag to the molecule. This is especially beneficial if the parent compound has a weak chromophore. For instance, reacting the ketone group of 1-(5-phenylpyrrolidin-3-yl)ethanone with a labeling reagent like 2,4-dinitrophenylhydrazine (B122626) would yield a hydrazone derivative with strong absorption in the visible region, significantly lowering the limit of detection.

The following table summarizes potential derivatization strategies for 1-(5-Phenylpyrrolidin-3-YL)ethanone.

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | Trifluoroacetic Anhydride | Increase volatility and improve chromatographic peak shape |

| HPLC-UV | 2,4-Dinitrophenylhydrazine | Introduce a strong chromophore for enhanced UV detection |

| HPLC-Fluorescence | Dansyl Chloride | Introduce a fluorescent tag for highly sensitive detection |

Analytical Procedure Performance Characteristics (Specificity, Precision, Robustness)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and involves evaluating several performance characteristics.

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically assessed by analyzing a placebo and spiked samples to demonstrate that there is no interference at the retention time of the analyte.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this would involve varying parameters like the mobile phase composition, pH, column temperature, and flow rate.

The table below presents typical acceptance criteria for these performance characteristics in a validated analytical method.

| Performance Characteristic | Parameter | Acceptance Criterion |

| Specificity | Peak Purity Index | > 0.99 |

| Precision (Repeatability) | % RSD of peak area | ≤ 2.0% |

| Precision (Intermediate) | % RSD of peak area | ≤ 2.0% |

| Robustness | % RSD of peak area after parameter variation | ≤ 5.0% |

Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of analytical method development, QbD aims to build quality into the method from the outset.

The QbD process for developing an analytical method for 1-(5-phenylpyrrolidin-3-yl)ethanone would involve the following steps:

Define the Analytical Target Profile (ATP): This involves defining the requirements of the method, such as the desired accuracy, precision, and sensitivity.

Identify Critical Quality Attributes (CQAs): These are the properties of the analytical result that should be within a certain range to ensure the desired quality. For an HPLC method, CQAs could include peak resolution and tailing factor.

Conduct a Risk Assessment: This step identifies the method parameters that are most likely to impact the CQAs. For an HPLC method, these could be the mobile phase composition, pH, and column temperature.

Develop a Design of Experiments (DoE): A DoE is used to systematically study the effects of the identified critical method parameters on the CQAs. This allows for the definition of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters within which the method is known to be robust.

By applying QbD principles, a more robust and reliable analytical method can be developed, which is less likely to fail during routine use.

Computational and Theoretical Studies of 1 5 Phenylpyrrolidin 3 Yl Ethanone

Molecular Modeling and Geometry Optimization

Molecular modeling is a cornerstone of computational chemistry, providing insights into the three-dimensional structure of molecules. For a flexible molecule such as 1-(5-phenylpyrrolidin-3-yl)ethanone, identifying the most stable three-dimensional arrangement is crucial for understanding its chemical and physical properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. numberanalytics.comnumberanalytics.com It has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. numberanalytics.com DFT calculations are centered on the principle that the ground-state energy of a molecule is a functional of its electron density. numberanalytics.commdpi.com By solving the Kohn-Sham equations, DFT can predict a wide range of molecular properties, including optimized geometries, energies, and spectroscopic characteristics, without relying on experimental data. numberanalytics.com

For 1-(5-phenylpyrrolidin-3-yl)ethanone, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine its ground state geometry. This process involves an iterative optimization procedure where the positions of the atoms are adjusted until a minimum on the potential energy surface is located. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the molecule.

Illustrative Optimized Geometric Parameters for 1-(5-Phenylpyrrolidin-3-YL)ethanone (Hypothetical Data)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N (pyrrolidine) | 1.47 Å |

| C-C (pyrrolidine) | 1.54 Å | |

| C=O (ethanone) | 1.23 Å | |

| C-C (phenyl) | 1.40 Å | |

| Bond Angle | C-N-C (pyrrolidine) | 109.5° |

| O=C-C (ethanone) | 120.0° | |

| Dihedral Angle | C-C-N-C (pyrrolidine) | Varies with conformation |

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For a molecule with multiple rotatable bonds like 1-(5-phenylpyrrolidin-3-yl)ethanone, numerous conformations are possible, each with a distinct potential energy. libretexts.org The goal of conformational analysis is to identify the low-energy conformations, particularly the global minimum energy conformation, as these are the most likely to be populated at equilibrium. csbsju.eduupenn.edu

Computational methods can systematically explore the conformational space of a molecule by rotating key dihedral angles and calculating the energy of each resulting conformer. This process helps to locate local and global energy minima on the potential energy surface. csbsju.edu Factors influencing the relative energies of conformers include steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. libretexts.org

Illustrative Relative Energies of 1-(5-Phenylpyrrolidin-3-YL)ethanone Conformers (Hypothetical Data)

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Phenyl group pseudo-equatorial, ethanone (B97240) group pseudo-equatorial | 0.00 (Global Minimum) |

| 2 | Phenyl group pseudo-axial, ethanone group pseudo-equatorial | +2.5 |

| 3 | Phenyl group pseudo-equatorial, ethanone group pseudo-axial | +3.1 |

| 4 | Phenyl group pseudo-axial, ethanone group pseudo-axial | +5.8 |

Note: This data is hypothetical and for illustrative purposes.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within a molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For 1-(5-phenylpyrrolidin-3-yl)ethanone, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework provides insights into its reaction mechanisms. acs.org

Illustrative Frontier Molecular Orbital Energies for 1-(5-Phenylpyrrolidin-3-YL)ethanone (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 eV |

Note: This data is hypothetical and for illustrative purposes.

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and partial negative charge. This charge distribution can be quantified using various computational methods, such as Mulliken population analysis. An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgucla.edu In an ESP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. glasp.coyoutube.com Green areas represent regions that are relatively neutral. youtube.com

For 1-(5-phenylpyrrolidin-3-yl)ethanone, an ESP map would likely show a negative potential around the oxygen atom of the carbonyl group due to the presence of lone pairs and its high electronegativity. The nitrogen atom of the pyrrolidine (B122466) ring would also exhibit some negative potential. Positive potential might be observed on the hydrogen atoms attached to the pyrrolidine nitrogen and the alpha-carbons to the carbonyl group.

Illustrative Mulliken Charges on Key Atoms of 1-(5-Phenylpyrrolidin-3-YL)ethanone (Hypothetical Data)

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (pyrrolidine) | -0.40 |

| C (carbonyl) | +0.45 |

| H (on Nitrogen) | +0.30 |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationships (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property. wikipedia.orgnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.org

To develop a QSAR model, a set of molecules with known activities is selected. For each molecule, a series of numerical descriptors are calculated. These descriptors can encode various aspects of the molecule's structure and properties, including:

Electronic descriptors: such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: like molecular volume, surface area, and specific shape indices.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which measures a compound's relative solubility in water and a nonpolar solvent.

Topological descriptors: which are numerical representations of the molecular graph, describing its size, shape, and branching.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. youtube.com A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design and optimization of molecules with desired properties and reducing the need for extensive experimental screening. monash.edu

Lack of Publicly Available Research Data for 1-(5-Phenylpyrrolidin-3-YL)ethanone

The investigation sought to find specific data on:

Transition state elucidation for key synthetic steps: No publications detailing the computational analysis of transition states in the synthesis of 1-(5-Phenylpyrrolidin-3-YL)ethanone were identified.

Reaction coordinate diagrams: There is no available research that maps the energy profile and intermediates for the synthetic routes to this compound.

Computational prediction of NMR chemical shifts: While general methodologies for NMR prediction exist, no studies have published predicted NMR data specifically for 1-(5-Phenylpyrrolidin-3-YL)ethanone.

Vibrational frequency calculations (IR): Similarly, no published research on the calculated IR spectrum of this compound was found.

Without access to peer-reviewed research or database entries focusing on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standard of scientific accuracy and detailed findings. Further research and publication by the scientific community are needed to provide the data necessary to fulfill such a request.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of innovative synthetic strategies is crucial for the environmentally and economically viable production of 1-(5-phenylpyrrolidin-3-yl)ethanone.

Future research will likely focus on developing green chemistry approaches to synthesize 1-(5-phenylpyrrolidin-3-yl)ethanone. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. The principles of green chemistry, such as atom economy and the use of safer chemicals, will guide the design of new synthetic routes. Research into one-pot syntheses and multicomponent reactions could also lead to more efficient and sustainable production methods.

The use of enzymes and whole-cell biocatalysts in the synthesis of pyrrolidine (B122466) derivatives is a rapidly growing field. Biocatalytic methods offer high selectivity and specificity under mild reaction conditions, reducing the need for protecting groups and minimizing the formation of byproducts. Future studies could explore the use of engineered enzymes to produce specific stereoisomers of 1-(5-phenylpyrrolidin-3-yl)ethanone. Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, also represent a promising area for future synthetic exploration.

Advanced Characterization Techniques

To gain a more comprehensive understanding of the structure and properties of 1-(5-phenylpyrrolidin-3-yl)ethanone, advanced analytical techniques will be indispensable.

While solution-state NMR is commonly used to characterize organic molecules, solid-state NMR (ssNMR) spectroscopy can provide unique insights into the structure, dynamics, and intermolecular interactions of 1-(5-phenylpyrrolidin-3-yl)ethanone in its solid form. Future ssNMR studies could reveal details about its crystalline packing, polymorphism, and the conformation of the molecule in the solid state. This information is critical for understanding its physical properties and for the development of solid dosage forms.

Cryo-electron microscopy (cryo-EM) is a powerful technique for determining the three-dimensional structure of large biomolecules and their complexes. While not typically used for small molecules like 1-(5-phenylpyrrolidin-3-yl)ethanone, future research could explore its application in studying self-assembled structures or complexes of this compound with other molecules. If this compound is found to form stable nanoscale assemblies, cryo-EM could provide unprecedented detail about their morphology and internal organization.

Computational Advancements

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of molecules. Future computational studies on 1-(5-phenylpyrrolidin-3-yl)ethanone are likely to employ more sophisticated and accurate methods. Density functional theory (DFT) calculations can be used to predict its geometric, electronic, and spectroscopic properties. Molecular dynamics (MD) simulations can provide insights into its conformational flexibility and its interactions with solvents or biological targets. These computational approaches can guide experimental work and accelerate the discovery of new applications for this compound.

Machine Learning and AI in Reaction Prediction and Optimization

The prediction of reaction outcomes and the optimization of reaction conditions are fundamental challenges in chemistry. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges. unipr.itacs.org For a molecule like 1-(5-Phenylpyrrolidin-3-YL)ethanone, ML models can be trained on vast datasets of known chemical reactions to predict the most effective synthetic routes and conditions. nih.govresearchgate.net

Neural network-based models, for instance, have been successfully developed to recommend catalysts, solvents, reagents, and temperatures for a wide array of organic transformations. nih.gov By representing reactants and products using molecular fingerprints or graph-based structures, these models can identify complex patterns and relationships that may not be obvious to a human chemist. researchgate.netmdpi.com This approach can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. nih.gov For the synthesis of derivatives of 1-(5-Phenylpyrrolidin-3-YL)ethanone, ML could predict yields and identify potential side products, thereby streamlining the optimization process. researchgate.net

Furthermore, deep learning architectures, such as those used in natural language processing, can be adapted to treat chemical reactions as a "translation" from reactants to products. nih.gov This allows for the prediction of reaction outcomes even for novel combinations of reactants, opening up new areas of chemical space. nips.cc

Enhanced Sampling Techniques for Conformational Landscapes

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. The pyrrolidine ring in 1-(5-Phenylpyrrolidin-3-YL)ethanone is not planar and can adopt various conformations, a phenomenon known as pseudorotation. nih.gov Understanding this conformational landscape is crucial, but can be computationally expensive to explore using standard molecular dynamics (MD) simulations, which may get trapped in local energy minima. nih.gov

Enhanced sampling techniques are a class of computational methods designed to overcome these limitations and explore the full range of a molecule's possible conformations. nih.govnih.gov Methods such as metadynamics, replica-exchange molecular dynamics (REMD), and simulated annealing accelerate the exploration of the conformational space by modifying the potential energy surface or using multiple parallel simulations at different temperatures. nih.govresearchgate.net These techniques allow for the characterization of complex energy landscapes and the identification of the most stable and biologically relevant conformations of flexible molecules like 1-(5-Phenylpyrrolidin-3-YL)ethanone. unipr.itnih.gov The insights gained from these simulations can be invaluable for understanding how the molecule might interact with biological targets or self-assemble into larger structures.

Exploration of Chemical Space through Derivatization

The core structure of 1-(5-Phenylpyrrolidin-3-YL)ethanone serves as a scaffold that can be systematically modified to create a diverse range of new compounds with potentially unique properties. This exploration of chemical space is a cornerstone of drug discovery and materials science.

Combinatorial Chemistry for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds. nih.govnih.gov This technique is particularly well-suited for exploring the structure-activity relationships of a lead compound like 1-(5-Phenylpyrrolidin-3-YL)ethanone. By systematically introducing a variety of substituents at different positions on the phenyl and pyrrolidine rings, a vast library of derivatives can be synthesized.

The pyrrolidine scaffold is a common feature in many combinatorial libraries due to its prevalence in biologically active natural products and its utility as a versatile synthetic handle. nih.govnih.gov Solid-phase synthesis is often employed, where the core scaffold is attached to a resin bead, and subsequent chemical modifications are carried out in a stepwise fashion. nih.gov This approach simplifies the purification process and is amenable to automation, allowing for the generation of thousands of distinct compounds in a short period. researchgate.net These libraries can then be screened for desired biological activities or material properties.

Fragment-Based Ligand Discovery for Structural Elaboration

Fragment-based ligand discovery (FBLD) is another powerful approach for developing new molecules with high affinity and specificity for a biological target. acs.orgnih.gov This method begins by screening small, low-complexity molecules ("fragments") for weak binding to the target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The pyrrolidine ring is an excellent scaffold for fragment-based design because it provides a three-dimensional structure that can effectively present functional groups for interaction with a target. nih.gov Appropriately substituted pyrrolidines can provide good coverage of functional vector space, making them valuable additions to fragment libraries. acs.orgnih.gov If 1-(5-Phenylpyrrolidin-3-YL)ethanone or a substructure thereof were identified as a fragment hit, its structure could be elaborated by adding substituents to improve its binding affinity and selectivity, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.